

Understanding the molecular formula of C.I. Pigment Violet 23

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Violet 23*

Cat. No.: *B1314786*

[Get Quote](#)

An In-depth Technical Guide to C.I. Pigment Violet 23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical properties of **C.I. Pigment Violet 23**, a high-performance organic pigment widely utilized across various industries. This document outlines its chemical identity, key quantitative data, and the experimental protocols for its characterization.

Chemical Identity and Molecular Structure

C.I. Pigment Violet 23, also known as Carbazole Dioxazine Violet, is a member of the dioxazine class of heterocyclic compounds.^{[1][2]} Its chemical structure is derived from carbazole and is characterized by a centrosymmetric angular arrangement.^{[1][3]} For many years, the structure was incorrectly assigned as linear.^[1]

The definitive molecular formula for **C.I. Pigment Violet 23** is $C_{34}H_{22}Cl_2N_4O_2$.^{[3][4][5][6]}

Key Identifiers:

- Chemical Name: 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-c:2',3'-n]triphenodioxazine^[1]

- C.I. Name: Pigment Violet 23[4][5]
- C.I. Number: 51319[4][5]
- CAS Number: 6358-30-1[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **C.I. Pigment Violet 23**.

Property	Value	References
Molecular Formula	C ₃₄ H ₂₂ Cl ₂ N ₄ O ₂	[3][4][5][6]
Molecular Weight	589.47 g/mol	[7][8]
Appearance	Deep violet powder	[4][5]
Density	1.5 g/cm ³	[9]
Oil Absorption	30-60 ml/100g	[9]
Heat Stability	Up to 280 °C in polyolefins	[1]
Light Fastness	7-8 (on the 1-8 Blue Wool Scale)	[9]
Moisture Content	≤ 2.0%	[9]
pH Value	5.0-7.0	[9]

Synthesis Overview

The synthesis of **C.I. Pigment Violet 23** is a multi-step process. The primary method involves the condensation of 3-amino-N-ethylcarbazole with chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).[1][3] This is followed by a cyclization reaction to form the final pigment molecule. The crude pigment then undergoes finishing treatments, such as salt kneading, to achieve the desired particle size and application properties.[10]

Experimental Protocols

The characterization of **C.I. Pigment Violet 23** involves several standardized experimental protocols to determine its physical and chemical properties.

Light Fastness Testing

The light fastness of **C.I. Pigment Violet 23** is determined according to the ISO 105-B02 standard.[2][11][12][13][14]

- Principle: A specimen of the pigment, incorporated into a suitable medium (e.g., a coating or plastic), is exposed to a xenon-arc lamp under controlled conditions, which simulates natural daylight.[2][12] The change in color of the exposed specimen is assessed by comparing it to a set of blue wool references (ranging from 1 for very low light fastness to 8 for very high light fastness) that are exposed simultaneously.[11][13]
- Apparatus: Xenon arc fading lamp, assessment cabinet, and standardized blue wool references.[14]
- Procedure:
 - Prepare a sample of the pigment in the desired application medium.
 - Mount the sample and the blue wool references in the exposure chamber.
 - Expose the samples to the xenon arc light under specified conditions of temperature and humidity.
 - Periodically inspect the samples and compare the fading of the test specimen to that of the blue wool references.
 - The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.

Heat Stability Testing

The heat stability is evaluated based on the ISO 787-21 standard.[4][15][16][17][18]

- Principle: This method compares the heat stability of a pigment against an agreed-upon standard sample by subjecting it to a specified temperature for a defined period in a stoving

medium.[4][15]

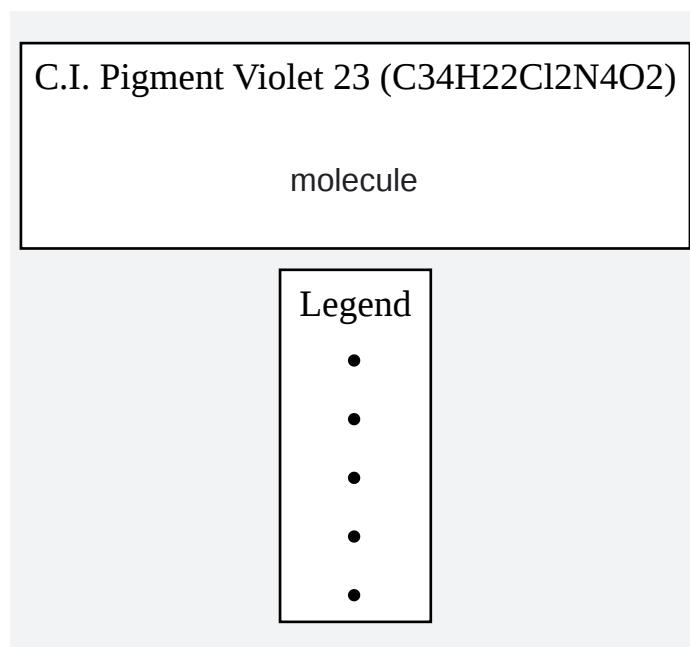
- Apparatus: Laboratory oven with precise temperature control.
- Procedure:
 - The pigment is incorporated into a suitable binder system (stoving medium).
 - The pigmented system is applied to a substrate and heated in an oven at a specified temperature for a set duration.
 - The color change of the heated sample is then compared to that of an unheated sample and a standard pigment sample that has undergone the same treatment.

Solvent Fastness Testing

The resistance of **C.I. Pigment Violet 23** to various solvents is determined according to ISO 2836.[19][20]

- Principle: This standard specifies methods for assessing the resistance of prints to liquid agents, including solvents.[19][20] The test evaluates any color change or bleeding of the pigment when it comes into contact with a specific solvent.
- Procedure:
 - A printed sample of the pigment is prepared.
 - The printed surface is brought into contact with a material saturated with the test solvent.
 - After a specified contact time, the sample is examined for any color transfer to the saturated material and any change in the appearance of the print.
 - The degree of bleeding is assessed using a grey scale.

Spectroscopic and Crystallographic Analysis


- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is employed to identify the functional groups present in the **C.I. Pigment Violet 23** molecule and to confirm its

chemical structure.[21][22][23][24] The resulting spectrum provides a unique fingerprint of the molecule.

- X-ray Diffraction (XRD): XRD analysis is used to investigate the crystalline structure of the pigment.[25] This technique can be used to determine the crystal lattice parameters and to differentiate between different polymorphic forms of the pigment, which can influence its color and performance properties.

Molecular and Synthetic Pathway Visualization

The following diagrams illustrate the molecular structure of **C.I. Pigment Violet 23** and a simplified representation of its synthesis pathway.

[Click to download full resolution via product page](#)

Caption: Molecular Structure of **C.I. Pigment Violet 23**.

[Click to download full resolution via product page](#)

Caption: Simplified Synthesis Pathway of **C.I. Pigment Violet 23**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. zeyachem.net [zeyachem.net]
- 2. fyitester.com [fyitester.com]
- 3. Pigment violet 23 - Wikipedia [en.wikipedia.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Custom How to produce pigment violet 23 crude [pigmentviolet23.com]
- 6. US4345074A - Process for the manufacture of a violet organic pigment, C.I. Pigment Violet 23 - Google Patents [patents.google.com]
- 7. CN111100473B - Preparation method of pigment violet 23 crude product - Google Patents [patents.google.com]
- 8. C.I. Pigment Violet 23 | C34H22Cl2N4O2 | CID 11845128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. union-pigment.com [union-pigment.com]
- 10. US7892345B2 - Method for producing transparent Pigment Violet 23 - Google Patents [patents.google.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. ISO 105-B02 | Q-Lab [q-lab.com]
- 13. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 14. wewontech.com [wewontech.com]
- 15. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]

- 16. BS EN ISO 787-21:2017 General methods of test for pigments and extenders
Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 17. GSO ISO 787-21:2015 - Standards Store - Ministry of Industry & Commerce - Kingdom of Bahrain [bsmd.moic.gov.bh]
- 18. intertekinform.com [intertekinform.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. Interactive IRUG Spectrum | IRUG [irug.org]
- 22. chsopensource.org [chsopensource.org]
- 23. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the molecular formula of C.I. Pigment Violet 23]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314786#understanding-the-molecular-formula-of-c-i-pigment-violet-23>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com